3-Amino-3-cyclopropyl-2,2-dimethyl-propionic acid methyl ester hydrochloride
Description
3-Amino-3-cyclopropyl-2,2-dimethyl-propionic acid methyl ester hydrochloride is a structurally unique compound characterized by a cyclopropyl substituent at the C3 position, two methyl groups at C2, and a methyl ester moiety linked to the carboxylic acid group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
methyl 3-amino-3-cyclopropyl-2,2-dimethylpropanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-9(2,8(11)12-3)7(10)6-4-5-6;/h6-7H,4-5,10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTIVGWCXYYSAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C1CC1)N)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a precursor for bioactive molecules, including potential therapeutic agents. Medicine: Research is ongoing to explore its use in drug development, particularly for its potential anti-inflammatory and analgesic properties. Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The exact mechanism may vary depending on the application, but it generally involves modulation of biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ in substituents, functional groups, and biological activity. Key comparisons include:
Key Observations
Substituent Effects on Activity: The 4-chlorophenyl group in the model compound enhances HDACi activity (IC₅₀: 0.12 mg/mL for 7a) by facilitating hydrophobic interactions with enzyme pockets . The amino group (target compound) vs. hydroxyl group (model compound) could modulate hydrogen-bonding interactions.
Synthesis Efficiency :
- Trichloroacetimidate coupling (used for the model compound) yields higher efficiency (81% for 7a) compared to acetate methods . Similar strategies may apply to the target compound, though cyclopropylamine coupling might require optimized conditions.
Physicochemical Properties :
- The hydrochloride salt in the target compound improves aqueous solubility compared to neutral esters (e.g., model compound).
- Cyclopropyl protons in NMR would show distinct splitting (e.g., δ 1.0–2.0 ppm for cyclopropyl CH₂/CH) vs. aryl protons (δ 7.27–7.20 ppm in phenyl analogs) .
Biological Selectivity: The model compound’s derivatives selectively inhibit cancer cells (HCT-116) with minimal effect on HEK-293 normal cells . The target compound’s cyclopropyl group may enhance selectivity by reducing off-target interactions.
Research Findings and Implications
- Anticancer Potential: The model compound’s derivatives act via HSP90/TRAP1-mediated pathways . The target compound’s amino group could modulate these pathways differently, warranting in vitro validation.
- Synthetic Challenges : Cyclopropylamine incorporation may require protecting groups to prevent side reactions during esterification .
- Comparative Limitations : Direct activity data for the target compound are absent; further studies are needed to confirm HDACi efficacy and toxicity profiles.
Biological Activity
3-Amino-3-cyclopropyl-2,2-dimethyl-propionic acid methyl ester hydrochloride (CAS Number: 1350712-44-5) is a compound of interest due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₉H₁₈ClNO₂
- Molecular Weight : 207.70 g/mol
- Structure : The compound features a cyclopropyl group and an amino acid structure, which may influence its biological interactions.
Pharmacological Effects
- Neuroprotective Properties : Similar compounds have shown neuroprotective effects by inhibiting glycogen synthase kinase 3 beta (GSK-3β), a critical enzyme implicated in neurodegenerative diseases like Alzheimer's disease. Inhibitors of GSK-3β have been associated with reduced tau phosphorylation and amyloid-beta generation, both hallmarks of Alzheimer's pathology .
- Antimicrobial Activity : While direct studies on this specific compound are scarce, derivatives of amino acids often demonstrate antibacterial and antifungal properties. For example, various alkaloids derived from amino acids have shown significant activity against Gram-positive and Gram-negative bacteria .
Study on Related Compounds
A study evaluated the biological activity of pyrrolidine derivatives that share structural similarities with this compound. These derivatives demonstrated varying degrees of antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM .
Neuroprotective Effects
Research on GSK-3β inhibitors has highlighted the importance of structural modifications in enhancing metabolic stability and biological activity. Compounds designed to inhibit GSK-3β showed promising neuroprotective effects in cellular models, suggesting that similar modifications could be beneficial for enhancing the activity of 3-Amino-3-cyclopropyl derivatives .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₈ClNO₂ |
| Molecular Weight | 207.70 g/mol |
| Potential Biological Activities | Neuroprotection, Antimicrobial |
| Related Compounds with Activity | GSK-3β inhibitors |
| MIC Values (related compounds) | 4.69 - 22.9 µM against bacteria |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
